molecular formula C16H16ClFN2O B4789571 N-[1-(4-chlorophenyl)propyl]-N'-(4-fluorophenyl)urea

N-[1-(4-chlorophenyl)propyl]-N'-(4-fluorophenyl)urea

Cat. No.: B4789571
M. Wt: 306.76 g/mol
InChI Key: COAOKYZKMJSRTI-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)propyl]-N’-(4-fluorophenyl)urea is a synthetic organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)propyl]-N’-(4-fluorophenyl)urea typically involves the reaction of 4-chlorophenylpropylamine with 4-fluorophenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:

    Step 1: Preparation of 4-chlorophenylpropylamine by the reduction of 4-chlorophenylpropionitrile using lithium aluminum hydride (LiAlH4).

    Step 2: Reaction of 4-chlorophenylpropylamine with 4-fluorophenyl isocyanate in an inert solvent such as dichloromethane (DCM) under anhydrous conditions to form N-[1-(4-chlorophenyl)propyl]-N’-(4-fluorophenyl)urea.

Industrial Production Methods

Industrial production of N-[1-(4-chlorophenyl)propyl]-N’-(4-fluorophenyl)urea may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)propyl]-N’-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: HNO3 in sulfuric acid (H2SO4) for nitration; Br2 in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

N-[1-(4-chlorophenyl)propyl]-N’-(4-fluorophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)propyl]-N’-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenyl)ethyl]-N’-(4-fluorophenyl)urea
  • N-[1-(4-chlorophenyl)propyl]-N’-(4-chlorophenyl)urea
  • N-[1-(4-fluorophenyl)propyl]-N’-(4-fluorophenyl)urea

Uniqueness

N-[1-(4-chlorophenyl)propyl]-N’-(4-fluorophenyl)urea is unique due to the specific combination of chlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)propyl]-3-(4-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O/c1-2-15(11-3-5-12(17)6-4-11)20-16(21)19-14-9-7-13(18)8-10-14/h3-10,15H,2H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAOKYZKMJSRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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